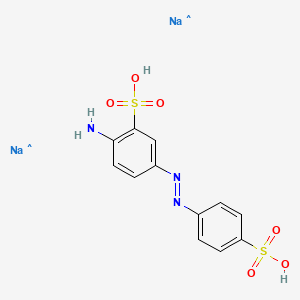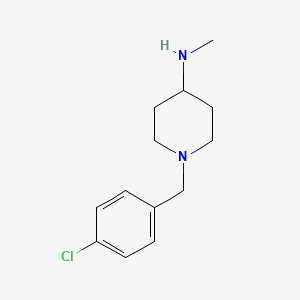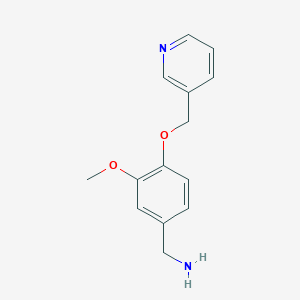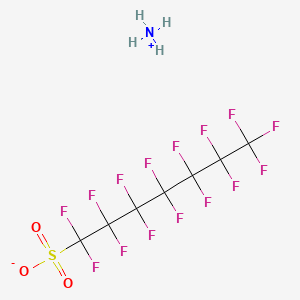![molecular formula C18H12N2O B12819279 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group and a formyl group attached, making it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of 1-(2-aminophenyl)pyrroles with aldehydes or ketones in the presence of a catalyst such as boron trifluoride etherate . This reaction typically occurs under mild conditions and results in high yields of the desired product.
Another method involves the Buchwald-Hartwig cross-coupling reaction, where 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline is reacted with various amines in the presence of a palladium catalyst, cesium carbonate as the base, and a solvent mixture of tetrahydrofuran and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carboxylic acid.
Reduction: 4-Phenylpyrrolo[1,2-a]quinoxaline-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of multidrug transporters in Candida albicans.
Medicine: Investigated for its antifungal, antileukemic, and analgesic properties.
Industry: Utilized in the development of fluorescent probes and other functional materials.
Mécanisme D'action
The mechanism of action of 4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of multidrug transporters in Candida albicans by binding to the transporter proteins and preventing the efflux of antifungal drugs . This enhances the efficacy of the drugs and helps in overcoming drug resistance.
Comparaison Avec Des Composés Similaires
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other pyrroloquinoxaline derivatives, such as:
4-Chloropyrrolo[1,2-a]quinoxaline: Similar structure but with a chlorine atom instead of a phenyl group.
4-Methylpyrrolo[1,2-a]quinoxaline: Contains a methyl group instead of a phenyl group.
4-Nitropyrrolo[1,2-a]quinoxaline: Contains a nitro group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C18H12N2O |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
4-phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-12-14-10-11-17-18(13-6-2-1-3-7-13)19-15-8-4-5-9-16(15)20(14)17/h1-12H |
Clé InChI |
XEHFTWJHDMIFRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)



![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)



![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)

![3-(1H-Benzo[d]imidazol-2-yl)propiolic acid](/img/structure/B12819273.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
